Loxistatin acid
CAS No.: 76684-89-4
VCID: VC21537248
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
* For research use only. Not for human or veterinary use.

Description |
Loxistatin acid, commonly referred to as E-64c, is a potent cell-impermeable inhibitor of cysteine proteases, including calpain and cathepsins B, H, and L. It is a synthetic analogue of E-64, a natural product derived from fungi, and is widely used in biochemical research for its ability to inhibit various proteases without affecting serine proteases like trypsin, chymotrypsin, or elastase . Chemical Specifications
Biological ActivityLoxistatin acid is primarily known for its role as a cysteine protease inhibitor. It effectively inhibits enzymes such as calpain and cathepsins B, H, and L, which are involved in various cellular processes including protein degradation and cell signaling . This inhibition can have significant effects on cellular functions and disease progression. Immunomodulatory EffectsLoxistatin acid also demonstrates immunomodulatory properties, which can influence immune responses and potentially affect disease outcomes. Its ability to modulate protease activity can impact various immune cell functions and cytokine production . Research ApplicationsLoxistatin acid is widely used in research to study the role of cysteine proteases in disease models. It is particularly useful in experiments where the activity of these proteases needs to be selectively inhibited to understand their function in cellular processes. Neurological and Viral DiseasesIn neurological diseases, loxistatin acid has been used to study its protective effects against ischemic brain injury by inhibiting calpain activity, which can lead to neuronal damage . Its antiviral properties make it a candidate for investigating treatments against viral infections such as COVID-19 . |
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CAS No. | 76684-89-4 | ||||||||||||
Product Name | Loxistatin acid | ||||||||||||
Molecular Formula | C15H26N2O5 | ||||||||||||
Molecular Weight | 314.38 g/mol | ||||||||||||
IUPAC Name | (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | ||||||||||||
Standard InChIKey | SCMSYZJDIQPSDI-SRVKXCTJSA-N | ||||||||||||
Isomeric SMILES | CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | ||||||||||||
SMILES | CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | ||||||||||||
Canonical SMILES | CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | ||||||||||||
Synonyms | 2,3-epoxysuccinyl-L-leucylamido-3-methylbutane E 64-c E 64c E-64-c E-64c E64C EP-475 N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, monosodium salt N-(N-(3-transcarboxyoxirane-2-carbonyl)-L-leucyl)-3-methylbutylamine N-(N-(L-3-trans-carboxyoxirane -2-carbonyl)-L-leucyl)isoamylamine |
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PubChem Compound | 123664 | ||||||||||||
Last Modified | Aug 15 2023 |
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